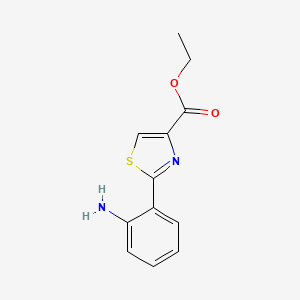

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

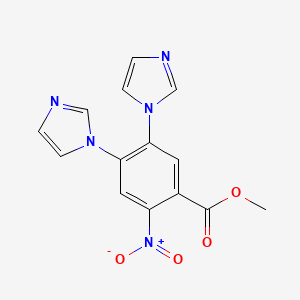

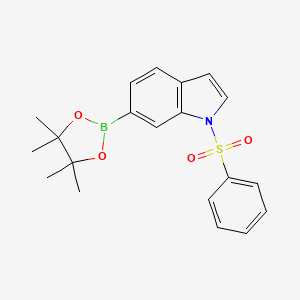

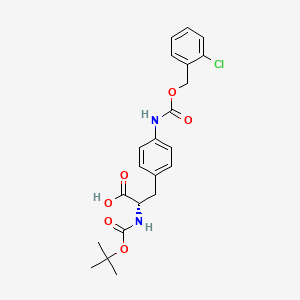

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is a chemical compound with the CAS Number: 658076-43-8. It has a molecular weight of 248.31 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate involves the refluxing of Ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate are not mentioned in the search results, it’s worth noting that 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Agents

Research has demonstrated the potential of thiazole derivatives as antioxidant and anti-inflammatory agents. A study focusing on the synthesis of benzofused thiazole derivatives evaluated their in vitro antioxidant and anti-inflammatory activities. Compounds synthesized showed significant activity, suggesting that such structures could be valuable in developing new therapeutic agents for managing oxidative stress and inflammation (Raut et al., 2020).

Biological Importance and Therapeutic Applications

Thiazole and its derivatives have been recognized for their broad spectrum of biological activities. These activities include serving as the basis for therapeutic agents against various diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and as components in fungicides and herbicides. Their synthesis and mechanistic studies offer insights into their pharmacological activities, showcasing the importance of thiazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

Optoelectronic Materials

The incorporation of thiazole and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the potential of quinazoline and pyrimidine derivatives, including thiazole moieties, in developing advanced materials for optoelectronics, demonstrating the versatility of thiazole derivatives beyond medicinal applications (Lipunova et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

While specific future directions for the research and development of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate are not mentioned in the search results, it’s worth noting that 2-Aminothiazoles are a significant class of organic medicinal compounds with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests potential future directions in exploring these therapeutic roles further.

Propiedades

IUPAC Name |

ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGLQWIYLAHVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680028 |

Source

|

| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate | |

CAS RN |

658076-43-8 |

Source

|

| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)